molecular formula C21H16ClFN6O2 B2569985 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904369-41-0

13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2569985
CAS No.: 1904369-41-0
M. Wt: 438.85
InChI Key: KFXXGRSGSBZDGI-UHFFFAOYSA-N
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Description

13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with a unique structure that includes a triazole ring, a fluorophenyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the triazole ring with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Triazatricyclo Framework: The triazatricyclo framework is constructed through a series of cyclization and condensation reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s triazole ring and fluorophenyl group are common motifs in pharmaceuticals, making it a potential lead compound for drug discovery.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.

Industry

    Polymer Chemistry: The compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorobenzenesulfonyl)-7-cyclopentyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Uniqueness

The uniqueness of 13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one lies in its specific combination of functional groups and structural motifs. The presence of a chlorine atom, a fluorophenyl group, and a triazole ring within a triazatricyclo framework provides a unique set of chemical properties and reactivity patterns that distinguish it from similar compounds.

Properties

IUPAC Name

13-chloro-5-[1-(4-fluorophenyl)-5-methyltriazole-4-carbonyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN6O2/c1-12-19(25-26-29(12)15-5-3-14(23)4-6-15)21(31)27-9-8-17-16(11-27)20(30)28-10-13(22)2-7-18(28)24-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXXGRSGSBZDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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